Vinylboronic acid
CAS No.: 4363-34-2
Cat. No.: VC4388011
Molecular Formula: C2H5BO2
Molecular Weight: 71.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4363-34-2 |
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Molecular Formula | C2H5BO2 |
Molecular Weight | 71.87 |
IUPAC Name | ethenylboronic acid |
Standard InChI | InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 |
Standard InChI Key | YFXCNIVBAVFOBX-UHFFFAOYSA-N |
SMILES | B(C=C)(O)O |
Introduction
Structural and Chemical Identity
Vinylboronic acid exists as a white crystalline solid with a molecular weight of 71.87 g/mol and a pKa of ~8.6 . The boron atom adopts a trigonal planar geometry, enabling dynamic interactions with diols and Lewis bases. Key structural features include:
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Vinyl group: Provides sites for radical polymerization and cycloaddition reactions.
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Boronic acid: Facilitates reversible covalent bonding with 1,2- and 1,3-cis-diols (e.g., carbohydrates) .
Property | Value |
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CAS Number | 4363-34-2 |
Molecular Formula | C₂H₅BO₂ |
Density | 1.09 g/cm³ |
Solubility | Soluble in THF, DMSO, ethanol |
Stability | Hydrolytically stable at pH 7.4 |
Synthesis and Functionalization
Industrial-Scale Synthesis
A patented one-pot method (CN105503926B) utilizes chloroethylene, magnesium, and diisopropylamine halogenated boron in tetrahydrofuran :
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Grignard Formation: Chloroethylene reacts with Mg to form ethenylmagnesium bromide.
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Boron Incorporation: Reaction with diisopropylamine halogenated boron yields a stable intermediate.
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Esterification: Treatment with glycols (e.g., pinacol) produces vinyl boronate esters (e.g., VBpin), achieving 79–86% yield .
Hydroboration of Alkynes
Hydroboration of terminal alkynes with pinacolborane (HBpin) generates protected VBpin derivatives, which hydrolyze spontaneously in aqueous media . For example, phenylacetylene hydroboration yields 4-vinylphenylboronic acid (2156-04-9), a precursor for styrene-based polymers .
Method | Yield (%) | Conditions |
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One-pot Grignard | 79–86 | 30–50°C, THF/2-MeTHF |
Hydroboration | 85–92 | RT, anhydrous solvent |
Reactivity and Bioorthogonal Applications
Tetrazine Ligation
VBAs react with 3,6-dipyridyl-s-tetrazines via an inverse electron-demand Diels-Alder (iEDDA) mechanism, achieving rate constants up to 27 M⁻¹s⁻¹ . This reaction is pivotal for live-cell protein labeling:
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Proteasome Inhibition: VBA-functionalized inhibitors (e.g., VBA-Ahx₃L₃VS) label proteasomes in HeLa cells with efficiency comparable to norbornene probes .
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Coordination Effects: o-Hydroxyphenyl-substituted tetrazines enhance reactivity 500-fold via B–N coordination, enabling selective labeling .
Dynamic Covalent Chemistry
VBpin-containing polymers exhibit dynamic B–O bond exchange, enabling self-healing materials. For instance, RAFT polymerization of VBpin with styrene yields copolymers that reorganize via boronic ester transesterification .
Polymer Science Innovations
Controlled Radical Polymerization
Anthranilamide-protected VBA (VBaam) demonstrates high reactivity in RAFT polymerization, forming poly(VBaam-co-styrene) with Đ = 1.2 . Post-polymerization modification via C–B bond cleavage converts VBaam units to ethylene or vinyl alcohol, enabling access to unconventional copolymers like poly(ethylene-co-acrylate) .
Stimuli-Responsive Materials
VBpin-based hydrogels respond to pH and glucose due to boronic acid–diol interactions. These materials are explored for insulin delivery and wound dressings .
Stability and Biocompatibility
Despite concerns about boronic acid–diol interactions, VBAs show minimal off-target binding in living cells:
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Cellular Uptake: VBA probes require only 3× higher concentrations than norbornene analogs for complete proteasome inhibition, indicating efficient membrane permeability .
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Toxicity: No cytotoxicity is observed at ≤1 mM, unlike norbornene derivatives .
Emerging Directions
Dual-Labeling Strategies
VBAs enable orthogonal tagging with norbornenes, allowing simultaneous imaging of multiple cellular targets . For example, azide-VBA and alkyne-norbornene probes label distinct proteins in a single experiment .
Catalytic Applications
Pd-catalyzed Suzuki-Miyaura couplings using 4-vinylphenylboronic acid (2156-04-9) synthesize conjugated polymers for optoelectronics .
Challenges and Future Prospects
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